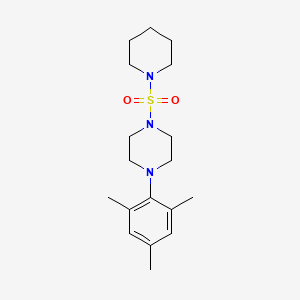
1-Mesityl-4-(1-piperidinylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Mesityl-4-(1-piperidinylsulfonyl)piperazine” is a chemical compound . Unfortunately, there isn’t much specific information available about this compound.
Molecular Structure Analysis
The molecular formula of “this compound” is C18H29N3O2S . Unfortunately, the specific structure analysis of this compound is not available in the retrieved resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the available resources .Scientific Research Applications
Piperazine Derivatives in Medicinal Chemistry
Piperazine and its derivatives have shown a broad spectrum of biological activities, making them a focal point in the development of new therapeutic agents. For instance, piperazine derivatives have been evaluated for their potential as adenosine A2a receptor antagonists, showing oral activity in rodent models of Parkinson's disease. This highlights the utility of piperazine scaffolds in designing drugs targeting neurological disorders (Vu et al., 2004).
Antimicrobial and Anticonvulsant Activities
Research into piperazine derivatives has also uncovered compounds with significant antimicrobial properties. For example, certain piperazine compounds have demonstrated in vitro and in vivo activity against gram-negative bacteria, including Pseudomonas aeruginosa, underscoring their potential as antibacterial agents (Matsumoto & Minami, 1975). Additionally, piperazine derivatives have been explored for anticonvulsant activities, with some showing promising results in acute models of seizures in mice (Rybka et al., 2017).
Structural and Crystallographic Studies
The synthesis and structural elucidation of piperazine derivatives, such as 1-benzenesulfonyl-4-benzhydryl-piperazine, provide insights into the physicochemical properties that contribute to their biological activities. X-ray crystallography has revealed details like the chair conformation of the piperazine ring and the distorted tetrahedral geometry around the sulfur atom, which are crucial for understanding the interaction of these compounds with biological targets (Kumar et al., 2007).
Application in Carbon Dioxide Capture
Apart from pharmaceutical applications, piperazine derivatives have been investigated for their role in environmental technologies, such as carbon dioxide capture. Aqueous piperazine solutions exhibit resistance to thermal degradation and oxidation, making them suitable for CO2 absorption processes (Freeman et al., 2010).
Anti-Tuberculosis Activity
Piperazine-based compounds have been reviewed for their anti-mycobacterial activity, demonstrating potential against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This showcases the versatility of piperazine scaffolds in addressing global health challenges such as tuberculosis (Girase et al., 2020).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-piperidin-1-ylsulfonyl-4-(2,4,6-trimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2S/c1-15-13-16(2)18(17(3)14-15)19-9-11-21(12-10-19)24(22,23)20-7-5-4-6-8-20/h13-14H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTRIIOVTKTROU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(CC2)S(=O)(=O)N3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2723891.png)
![ethyl (1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)carbamate](/img/structure/B2723893.png)
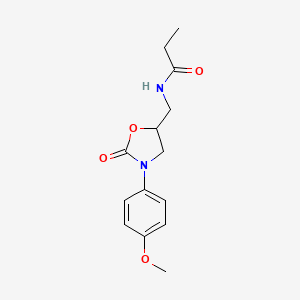
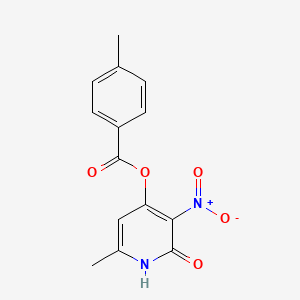
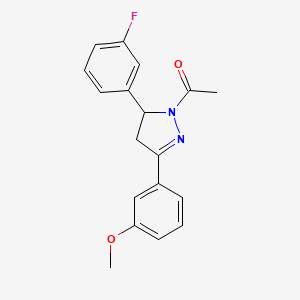


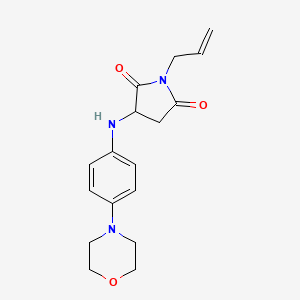
![2-Chloro-4-fluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2723905.png)
![Ethyl 4-(3,4-dimethylphenyl)-2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate](/img/structure/B2723906.png)
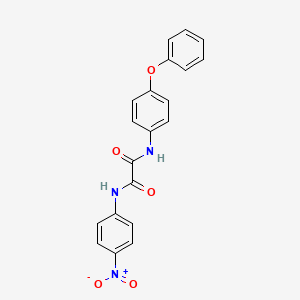
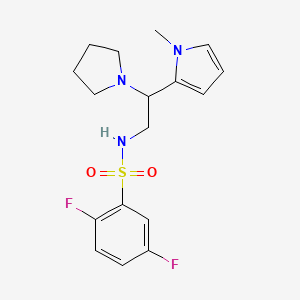
![2,4,6-trimethyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2723911.png)
![N-[(1R,2R)-2-Hydroxycyclobutyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2723914.png)